molecular formula C10H14BrN3 B1377759 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine CAS No. 1706431-64-2

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Cat. No. B1377759
M. Wt: 256.14 g/mol
InChI Key: DGISRNNYBXJUGP-UHFFFAOYSA-N
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Description

“2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is a chemical compound with the molecular formula C10H14BrN3 . It belongs to the class of 1,5-naphthyridines, which are heterocycles of significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is 401.6±45.0 °C, and its predicted density is 1.425±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • A study on the rearrangements during aminations of bromo-1,5-naphthyridines discussed the abnormal reactions involving 2-bromo-1,5-naphthyridine. This process possibly involves naphthyridyne as an intermediate, highlighting the compound's role in synthetic organic chemistry and the synthesis of amino-1,5-naphthyridines (W. Czuba, 2010).

Catalytic Processes

  • Research on room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia, presents an alternative method for the functionalization of naphthyridine derivatives, offering a sustainable and efficient pathway for synthesizing nonsymmetric 2,7-diamido-1,8-naphthyridines (C. Anderson et al., 2010).

Fluoride Ion Sensing

  • A facile synthesis of functionalized derivatives from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold demonstrated their utility in fluoride ion sensing. This application is significant for environmental monitoring and health (M. Chahal, T. A. Dar, M. Sankar, 2018).

Supramolecular Chemistry

  • Studies on hydrogen-bonded supramolecular architectures of organic salts based on 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds provided insights into the role of weak and strong hydrogen bonding in crystal packing. This research is crucial for the design of new materials with specific properties (Shouwen Jin et al., 2010).

Luminescent Properties

  • The synthesis and study of zinc(II) complexes with 1,8-naphthyridine-based ligands highlighted their blue luminescent properties. Such materials are of interest for applications in optoelectronics and sensing technologies (Yong Chen et al., 2008).

properties

IUPAC Name

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISRNNYBXJUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC2=C1NCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

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